N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a thiazole ring, bromine, and chlorine substituents. It has been studied for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chloroaniline with thioamide under specific conditions to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.
Substitution: Halogen substituents (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has been explored for its potential in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal species.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares a similar thiazole ring structure and halogen substituents.
Benzamide, N-(3-chlorophenyl)-4-bromo-: Contains similar bromine and chlorine substituents but differs in the core structure.
Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy: Another compound with bromine and chlorine substituents, but with different functional groups.
Uniqueness
N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its specific combination of a thiazole ring, bromine, and chlorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12BrClN2O3S2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H12BrClN2O3S2/c1-7(18)16-13-17(10-3-2-8(14)4-9(10)15)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3 |
InChI Key |
WQYPYONVBUROEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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